![molecular formula C42H62N4O8 B11815748 tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)
tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate; oxalic acid: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tert-butyl ester, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds, which are important in medicinal chemistry.
Biology: In biological research, the compound can be used as a ligand in the study of enzyme-substrate interactions due to its unique structural features.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage provides a rigid and unique three-dimensional structure that can fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological activity of the target, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Comparison:
- Structural Differences: While all these compounds share the spiro linkage, they differ in the nature and position of substituents on the spiro ring. For example, tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate contains an oxygen atom in the spiro ring, which can influence its reactivity and binding properties.
- Reactivity: The presence of different functional groups can affect the types of reactions these compounds undergo. For instance, the oxo group in tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate makes it more susceptible to reduction reactions.
- Applications: The unique structural features of each compound make them suitable for different applications. tert-Butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate is particularly useful in medicinal chemistry due to its ability to interact with specific biological targets.
This detailed article provides a comprehensive overview of tert-butyl 9-benzyl-1,9-diazaspiro[45]decane-1-carboxylate; oxalic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C42H62N4O8 |
|---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C20H30N2O2.C2H2O4/c2*1-19(2,3)24-18(23)22-14-8-12-20(22)11-7-13-21(16-20)15-17-9-5-4-6-10-17;3-1(4)2(5)6/h2*4-6,9-10H,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XZYMSHKETYUGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2)CC3=CC=CC=C3.CC(C)(C)OC(=O)N1CCCC12CCCN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


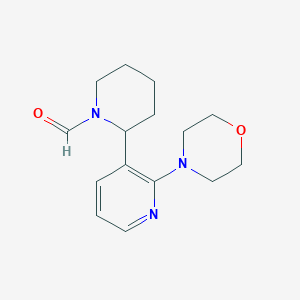

![2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
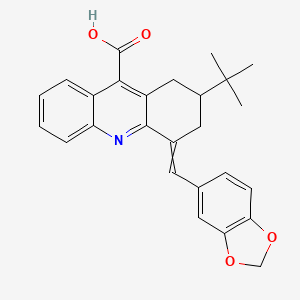
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
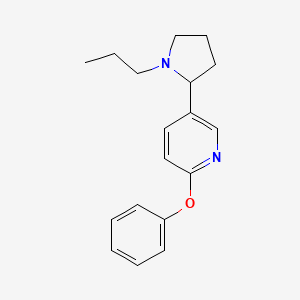
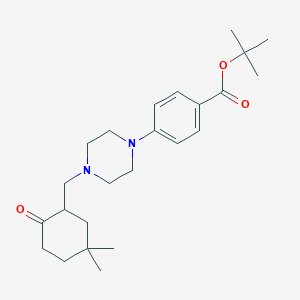
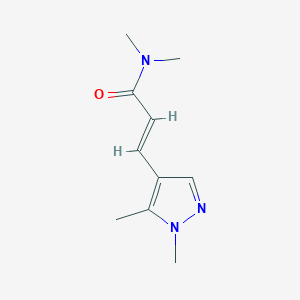
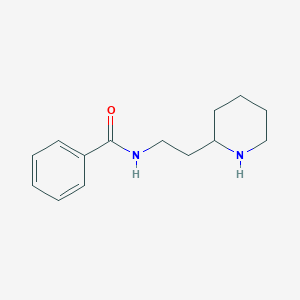

![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)

